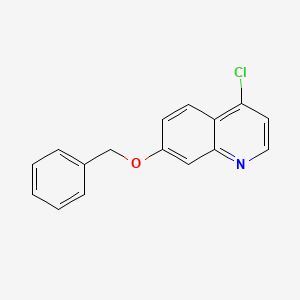

7-(Benzyloxy)-4-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLONYFVBSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621790 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-56-0 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 7-(Benzyloxy)-4-chloroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, optimizing synthesis and formulation, and ensuring the reliability of research outcomes. This technical guide provides a comprehensive overview of the core , grounded in established analytical methodologies. We present not only the known and predicted data for this compound but also detail the self-validating experimental protocols required for their empirical determination. This document is structured to serve as a practical reference for scientists engaged in medicinal chemistry and drug discovery, emphasizing the causal links between experimental design and data integrity.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and kinase inhibitors used in oncology.[1][2] The reactivity of the 4-chloro substituent makes it a versatile handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), enabling the synthesis of extensive compound libraries for screening. This compound (CAS 178984-56-0) serves as a crucial building block in this context.[3][4] Its benzyloxy group at the 7-position provides a site for further modification or can influence the molecule's overall lipophilicity and interaction with biological targets.

The journey from a promising chemical intermediate to a viable drug candidate is paved with rigorous characterization. Properties such as melting point, solubility, and spectral identity are not mere data points; they are critical determinants of a compound's purity, stability, formulation potential, and ultimate biological activity. This guide provides the foundational knowledge and practical protocols to thoroughly characterize this compound.

Chemical Identity and Structure

A precise understanding of the molecular structure is the starting point for all further characterization.

Molecular Structure

The structure of this compound consists of a quinoline core substituted with a chlorine atom at position 4 and a benzyloxy group at position 7.

Caption: 2D Structure of this compound.

Core Chemical Data

A summary of the fundamental chemical identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-7-(phenylmethoxy)quinoline | [4] |

| CAS Number | 178984-56-0 | [3][4] |

| Molecular Formula | C₁₆H₁₂ClNO | [4] |

| Molecular Weight | 269.73 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | [5] |

Key Physicochemical Properties and Their Determination

This section details the critical physicochemical properties, explaining their importance and providing robust protocols for their measurement.

Melting Point and Thermal Behavior

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature but also the enthalpy of fusion (ΔHm), offering deeper insights into the material's crystallinity and thermal stability.[6]

Experimental Protocol: Melting Point Determination by DSC

This protocol is designed to provide accurate and reproducible melting point and enthalpy data in line with ASTM D3418.[10]

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (m.p. 156.6 °C; ΔHm = 28.54 J/g).[6][10] This step is critical for data trustworthiness.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried this compound sample into a Tzero aluminum pan.[11]

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[6]

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.

-

Ramp the temperature at a controlled rate of 10 °C/min through the melting transition.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak. For pure organic compounds, the onset is the most accurate representation of the thermodynamic melting point.[12]

-

The heat of fusion (ΔHm) is calculated by integrating the area of the melting peak.

-

Solubility Profile

Solubility is a critical parameter that influences bioavailability, reaction conditions, and purification strategies. A comprehensive solubility profile in aqueous and organic media is essential. The quinoline nitrogen is weakly basic and may become protonated in acidic solutions, potentially increasing aqueous solubility.[13]

Predicted Data: As a large, predominantly aromatic molecule, this compound is expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).[14]

Experimental Protocol: Systematic Solubility Assessment

This protocol provides a systematic method to classify the solubility of the compound.[15][16]

-

Initial Solvent Screening (Qualitative):

-

To a series of small, labeled test tubes, add ~5 mg of the compound.

-

To each tube, add 1 mL of a different solvent:

-

Water (polar, protic)

-

5% Aqueous HCl (acidic)

-

5% Aqueous NaOH (basic)

-

Ethanol (polar, protic organic)

-

Dichloromethane (non-polar organic)

-

DMSO (polar, aprotic organic)

-

-

Vigorously shake or vortex each tube for 60 seconds and observe.[17] Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."

-

-

Rationale for Solvent Choice:

-

Water: Establishes baseline polarity.

-

5% HCl: Tests for the presence of a basic functional group (the quinoline nitrogen). If the compound dissolves here but not in water, it indicates the formation of a soluble hydrochloride salt.[16]

-

5% NaOH: Tests for acidic functional groups (none are present in this molecule, so insolubility is expected).

-

Organic Solvents: Determine suitability for reactions, chromatography, and NMR analysis.

-

Caption: Workflow for systematic solubility testing.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and is essential for quality control.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[18] This protocol ensures high-quality data for structural confirmation.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, use 20-50 mg.[18]

-

Select a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice depends on the solubility determined previously.

-

Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette and transfer it into a 5 mm NMR tube.[18]

-

-

Data Acquisition:

-

Expected Spectral Features:

-

¹H NMR: Expect distinct signals for the protons on the quinoline core (typically δ 7.0-9.0 ppm), the benzylic CH₂ protons (a singlet around δ 5.0-5.5 ppm), and the phenyl protons of the benzyloxy group (δ 7.2-7.5 ppm).[1][19]

-

¹³C NMR: Expect signals for all 16 unique carbon atoms. The carbon bearing the chlorine (C4) will be significantly shifted. Aromatic carbons will appear in the δ 110-160 ppm region. The benzylic CH₂ carbon will be around δ 70 ppm.[20]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 269. A characteristic isotopic pattern for the chlorine atom will be observed, with a second peak (M+2) at m/z ≈ 271 with approximately one-third the intensity of the M⁺ peak.

-

Summary and Relevance in Drug Development

The detailed in this guide are foundational to its effective use in drug discovery.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 178984-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. chemimpex.com [chemimpex.com]

- 8. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]

- 9. 4-氯喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. s4science.at [s4science.at]

- 13. scribd.com [scribd.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 7-(Benzyloxy)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-(Benzyloxy)-4-chloroquinoline, a quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Given the limited availability of direct experimental data, this document synthesizes information from closely related analogues and established chemical principles to offer a robust technical resource.

Compound Identification and Properties

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 178984-56-0[1] |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| IUPAC Name | This compound |

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a guide for researchers in characterizing this molecule.

¹H NMR (Proton NMR) Spectrum (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.7-8.9 | d | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom, leading to significant deshielding. |

| ~8.0-8.2 | d | 1H | H-5 | The proximity to the electron-withdrawing chloro group at position 4 causes a downfield shift. |

| ~7.8-8.0 | d | 1H | H-8 | This proton is on the benzenoid ring, and its chemical shift is influenced by the overall aromatic system. |

| ~7.3-7.5 | m | 5H | Phenyl protons | Protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region. |

| ~7.2-7.3 | dd | 1H | H-6 | This proton will show coupling to both H-5 and H-8. |

| ~7.0-7.1 | d | 1H | H-3 | The proton at position 3 is coupled to the proton at position 2. |

| ~5.2-5.3 | s | 2H | -CH₂- | The benzylic protons will appear as a singlet, being adjacent to an oxygen atom. |

¹³C NMR (Carbon NMR) Spectrum (Predicted):

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |

| ~160 | C-7 | Carbon attached to the benzyloxy group, significantly deshielded by the oxygen atom. |

| ~152 | C-4 | Carbon bearing the chloro group, experiencing a strong deshielding effect. |

| ~150 | C-8a | Quaternary carbon at the fusion of the two rings. |

| ~136 | C-1' | Quaternary carbon of the phenyl group attached to the benzylic carbon. |

| ~129 | Phenyl C-H | Carbons of the benzyl group's phenyl ring. |

| ~128 | Phenyl C-H | Carbons of the benzyl group's phenyl ring. |

| ~127 | Phenyl C-H | Carbons of the benzyl group's phenyl ring. |

| ~125 | C-5 | Aromatic carbon in the quinoline ring. |

| ~122 | C-6 | Aromatic carbon in the quinoline ring. |

| ~121 | C-3 | Aromatic carbon in the quinoline ring. |

| ~118 | C-4a | Quaternary carbon at the fusion of the two rings. |

| ~108 | C-8 | Aromatic carbon in the quinoline ring. |

| ~71 | -CH₂- | Benzylic carbon, deshielded by the adjacent oxygen atom. |

Mass Spectrometry (MS) (Predicted):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 269 and an isotope peak [M+2]⁺ at m/z 271 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. A prominent fragment ion would likely be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group.

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1600-1620 | C=C stretch | Aromatic C=C |

| 1500-1580 | C=N stretch | Aromatic C=N |

| 1200-1250 | C-O stretch | Aryl ether |

| 1000-1100 | C-Cl stretch | Aryl chloride |

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 7-hydroxy-4-chloroquinoline. This approach is based on well-established reactions in quinoline chemistry.

Workflow Diagram:

Sources

An In-depth Technical Guide to the Solubility of 7-(Benzyloxy)-4-chloroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the solubility of 7-(Benzyloxy)-4-chloroquinoline, a vital intermediate in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and provides robust, step-by-step experimental protocols to empower researchers to generate reliable data in-house.

Introduction to this compound

This compound is a substituted quinoline derivative with the molecular formula C₁₆H₁₂ClNO. Its structure, featuring a quinoline core, a chloro-substituent at the 4-position, and a benzyloxy group at the 7-position, makes it a valuable precursor in the synthesis of various biologically active molecules. Quinoline derivatives, in general, are known for a wide range of therapeutic applications, including roles as antimalarial, anticancer, and antiviral agents.[1][2] The solubility of this compound is a critical physicochemical property that dictates its handling, reaction kinetics, purification strategies (such as recrystallization), and potential formulation pathways.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound offers several clues to its expected solubility behavior:

-

Quinoline Core: The quinoline ring system is aromatic and weakly basic due to the nitrogen atom.[1] This provides a degree of polarity and potential for specific interactions.

-

Chlorine Atom: The electronegative chlorine atom at the 4-position introduces a dipole moment, slightly increasing the molecule's polarity.

-

Benzyloxy Group: This is the most significant contributor to the molecule's character. It consists of a nonpolar phenyl ring and a slightly polar ether linkage. The overall size of this group contributes to the molecule's lipophilicity.

Based on this structure, this compound is predicted to be a largely nonpolar to moderately polar compound with limited hydrogen bonding capability (it can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms).[5] Consequently, it is expected to have low solubility in highly polar protic solvents like water and higher solubility in solvents of intermediate polarity and those that can engage in π-π stacking interactions with its aromatic rings.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative understanding can be gleaned from synthesis and purification procedures reported in the chemical literature. For instance, reactions involving similar 4,7-disubstituted quinolines often utilize solvents like ethanol, methanol, or mixtures containing acetone.[6][7] Recrystallization, a common purification technique, often employs solvent systems where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Common recrystallization solvent mixtures for compounds of intermediate polarity include hexane/ethyl acetate and ethanol/water.[9][10]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule has some polar character, limiting solubility in purely nonpolar solvents, although toluene may be effective due to π-π stacking. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have polarities that are well-matched to the solute, facilitating dissolution through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate | The alkyl portion of the alcohols can interact with the nonpolar parts of the solute, while the hydroxyl group has limited interaction. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (Water), High (DMSO) | Expected to be poorly soluble in water due to its significant nonpolar character. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Note: This table is based on theoretical principles and should be confirmed experimentally.

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Principle of the Method

An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[13] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.[4]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Thermostatic shaker or orbital incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks, pipettes, and appropriate glassware

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to several vials (a clear excess of solid should remain at the end of the experiment).

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles, which can otherwise lead to an overestimation of solubility.[14]

-

-

Quantification of Solute (UV-Vis Spectrophotometry Example):

-

Determine λmax: Prepare a dilute stock solution of the compound in the solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[15]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting curve should be linear and will be used to determine the concentration of the unknown samples.[13][15]

-

Analyze the Saturated Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Data Analysis and Reporting:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

This workflow is visualized in the diagram below.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7-(Benzylthio)-4-chloroquinoline | C16H12ClNS | CID 86687457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mt.com [mt.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. enfo.hu [enfo.hu]

- 13. pharmatutor.org [pharmatutor.org]

- 14. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 7-(Benzyloxy)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Among its numerous derivatives, those bearing a benzyloxy group at the 7-position have emerged as a particularly promising class of molecules with diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-(benzyloxy)quinoline derivatives. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and development in this exciting area.

Introduction: The Quinoline Scaffold and the Significance of the 7-Benzyloxy Moiety

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, from antimalarial agents to kinase inhibitors.[2][4] The introduction of a benzyloxy substituent at the 7-position of the quinoline ring system has been shown to be a beneficial pharmacophoric feature, often enhancing the biological potency of the parent molecule.[5] This bulky, lipophilic group can influence the compound's pharmacokinetic and pharmacodynamic properties, facilitating interactions with biological targets and improving membrane permeability.

This guide will systematically explore the key biological activities of 7-(benzyloxy)quinoline derivatives, providing a robust framework for understanding their therapeutic potential.

Synthesis of 7-(Benzyloxy)quinoline Derivatives

The synthesis of 7-(benzyloxy)quinoline derivatives is a critical first step in their biological evaluation. A common and effective method involves the Williamson ether synthesis, starting from 7-hydroxyquinoline.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the parent 7-(benzyloxy)quinoline. Modifications to the benzyl halide allow for the introduction of various substituents on the benzyl ring, enabling the exploration of structure-activity relationships.

Materials:

-

7-Hydroxyquinoline

-

Benzyl bromide (or substituted benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetone (or other suitable polar aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-hydroxyquinoline (1 equivalent) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the hydroxyl group of 7-hydroxyquinoline, forming the more nucleophilic phenoxide.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-(benzyloxy)quinoline.

Synthesis of Substituted Derivatives

The versatility of this synthetic route allows for the preparation of a library of derivatives by employing variously substituted benzyl halides. For instance, the synthesis of 7-(4-fluorobenzyloxy)quinolin-4-amine derivatives has been reported, demonstrating the adaptability of this core structure for further functionalization.[5]

Anticancer Activity: A Primary Therapeutic Focus

One of the most extensively studied biological activities of 7-(benzyloxy)quinoline derivatives is their potent anticancer effect against a range of human tumor cell lines.[5][6]

Mechanisms of Anticancer Action

These compounds exert their antiproliferative effects through multiple mechanisms, often involving the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: A key mechanism is the activation of the p53 tumor suppressor pathway. For example, the representative compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) has been shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[5] This leads to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade.

-

Cell Cycle Arrest: Some quinoline derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[7] Flow cytometry analysis of cells treated with these compounds often reveals an accumulation of cells in a specific phase of the cell cycle, such as the sub-G1 phase, which is indicative of apoptosis.[8]

-

Kinase Inhibition: Quinoline-based compounds are well-known inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[1][9] While specific kinase inhibition data for 7-(benzyloxy)quinoline derivatives is an active area of research, the quinoline scaffold itself is a key feature of several clinically approved kinase inhibitors.

Signaling Pathway: p53-Mediated Apoptosis

Caption: p53-mediated apoptotic pathway induced by 7-(benzyloxy)quinoline derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected 7-(benzyloxy)quinoline derivatives against various human cancer cell lines.

| Compound ID | R Group (on benzyloxy) | Cell Line | IC₅₀ (µM) | Reference |

| 10g | 4-Fluoro | HCT-116 (Colon) | < 1.0 | [5] |

| 10g | 4-Fluoro | A549 (Lung) | < 1.0 | [5] |

| 10g | 4-Fluoro | MCF-7 (Breast) | < 1.0 | [5] |

| 7-Isopentenyloxy-γ-fagarine | N/A | RAJI (Leukemia) | 1.5 µg/mL | [8] |

| 7-Isopentenyloxy-γ-fagarine | N/A | Jurkat (Leukemia) | 3.6 µg/mL | [8] |

| 7-Isopentenyloxy-γ-fagarine | N/A | MCF-7 (Breast) | 15.5 µg/mL | [8] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 7-(benzyloxy)quinoline derivatives in the cell culture medium. Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[7][10]

Antimicrobial Activity: Combating Drug Resistance

Quinoline derivatives have a long history as antimicrobial agents, and 7-(benzyloxy)quinoline derivatives are no exception, exhibiting activity against a range of bacterial and fungal pathogens.[11][12]

Mechanism of Antimicrobial Action

The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13] By targeting these enzymes, the compounds prevent bacterial cell division and lead to cell death. Some quinoline derivatives may also act by disrupting the proton pump of ATP synthase.[14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivative 8 | S. aureus ATCC 29213 | 2 | [11] |

| Novel Quinoline Derivative 8 | E. faecium ATCC 700221 | 4 | [11] |

| Novel Quinoline Derivative 15 | S. aureus | 0.8 µM | [11] |

| Novel Quinoline Derivative 15 | B. cereus | 1.61 µM | [11] |

| Quinoline-hydrazone derivative | S. aureus | 6.25 | [12] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[15][16]

Procedure:

-

Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-(benzyloxy)quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Anti-inflammatory and Neuroprotective Activities

Beyond their cytotoxic and antimicrobial properties, 7-(benzyloxy)quinoline derivatives have also demonstrated potential as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Quinoline derivatives can exert anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[17][18] The specific mechanisms for 7-(benzyloxy)quinoline derivatives are an area of ongoing investigation.

Neuroprotective Activity

The neuroprotective potential of quinoline derivatives is of significant interest for the treatment of neurodegenerative diseases.[19][20] These compounds may act as antioxidants and inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[21][22]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells are a common model for neuronal studies.[23]

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).

-

Induce Toxicity: Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or by serum deprivation.

-

Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of the 7-(benzyloxy)quinoline derivative.

-

Assess Viability: After the incubation period, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[24]

-

Data Analysis: A neuroprotective effect is observed if the compound significantly increases cell viability in the presence of the neurotoxin compared to the toxin-treated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-(benzyloxy)quinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and benzyloxy rings.

-

Substituents on the Benzyloxy Ring: The introduction of electron-withdrawing groups, such as fluorine, at the 4-position of the benzyloxy ring has been shown to enhance anticancer activity.[5]

-

Substituents on the Quinoline Ring: The presence of a large and bulky alkoxy substituent at the 7-position is considered a beneficial pharmacophoric group for antiproliferative activity.[5] Further substitutions at other positions of the quinoline ring can modulate the compound's potency and selectivity. For example, in a series of 7-substituted 4-aminoquinolines, iodo and bromo substituents at the 7-position conferred similar antimalarial activity to the chloro group, while fluoro and trifluoromethyl groups were generally less active.[25]

Conclusion and Future Directions

7-(Benzyloxy)quinoline derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their significant potential. The synthetic accessibility of this class of compounds allows for extensive structural modifications, providing a rich platform for lead optimization and the fine-tuning of pharmacological properties.

Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

Expanding SAR Studies: A more comprehensive exploration of the chemical space around the 7-(benzyloxy)quinoline core is needed to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced into in vivo animal models to evaluate their therapeutic efficacy and to assess their safety and tolerability.

The continued investigation of 7-(benzyloxy)quinoline derivatives holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).

- BenchChem. (2025).

- BenchChem. (2025).

- An overview of quinoline derivatives as anti-cancer agents. (2024).

- Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. (n.d.).

- Microbe Investigations. (n.d.).

- Minimal Inhibitory Concentr

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- ChemicalBook. (n.d.). 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline synthesis.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.).

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis. (n.d.).

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).

- (PDF)

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- BenchChem. (2025).

- Medicinal chemistry of quinolines as emerging anti-inflamm

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.

- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019).

- Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. (n.d.).

- (PDF) New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. (2019).

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).

- Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canalicul

- Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (2017).

- New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay. (n.d.). PubMed.

- A) Flow cytometric analysis of cell cycle phases post the compound 16.... (n.d.).

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed.

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Quinolines: a new hope against inflamm

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025).

- Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. (2025).

- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).

Sources

- 1. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of the Benzyloxy Group in Quinoline Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility is often enhanced through strategic substitution, and among the most impactful substituents is the benzyloxy group. This guide provides a comprehensive analysis of the multifaceted roles of the benzyloxy moiety in the design and development of quinoline-based drugs. We will explore its influence on physicochemical properties, its function as a critical pharmacophoric element in target engagement, prevalent synthetic strategies, and its metabolic profile. Through detailed case studies in oncology and infectious disease, this whitepaper elucidates the causal reasoning behind the incorporation of the benzyloxy group, offering field-proven insights for drug development professionals.

The Physicochemical Impact of the Benzyloxy Moiety

In drug design, the journey from a hit compound to a clinical candidate is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The introduction of a benzyloxy group (–O–CH₂–Ph) is a deliberate tactic to modulate these parameters.

-

Lipophilicity and Permeability: The benzyloxy group, comprising a benzyl ring linked via an ether, significantly increases the lipophilicity of the parent quinoline molecule.[4][5] This enhancement is often critical for improving a compound's ability to cross biological membranes, a prerequisite for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

-

Aqueous Solubility: While increasing lipophilicity, the ether linkage's oxygen atom can act as a hydrogen bond acceptor, which can partially offset the solubility reduction from the hydrophobic benzyl ring. The overall effect on solubility is context-dependent, influenced by other substituents on the quinoline and benzyl rings.

-

Metabolic Stability: The benzyloxy group's ether bond is generally more stable to metabolic cleavage than an ester linkage. However, the benzyl group itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6][7] This metabolic "soft spot" can be either a liability, leading to rapid clearance, or an opportunity for designing prodrugs. Strategies to enhance metabolic stability include introducing electron-withdrawing groups on the benzyl ring to deactivate it towards oxidation.[8]

The Benzyloxy Group in Pharmacophore Design and Target Engagement

Beyond its influence on physicochemical properties, the benzyloxy group plays a direct role in molecular recognition at the target site. Its contributions are diverse and structurally defined.

-

Steric Bulk and Conformational Control: The bulky nature of the benzyloxy group can serve to orient the quinoline scaffold within a binding pocket, creating optimal interactions with key residues. In some cases, it introduces a degree of conformational rigidity, which can reduce the entropic penalty of binding and improve affinity.[8]

-

Hydrophobic and Aromatic Interactions: The benzyl ring is an ideal motif for engaging with hydrophobic pockets in enzymes and receptors. It can participate in π-π stacking or hydrophobic interactions, which are often crucial for potent and selective binding. This is particularly evident in kinase inhibitors, where the benzyloxy group can occupy hydrophobic regions of the ATP-binding site.[9][10]

-

Pharmacophoric Descriptor: In many scaffolds, the benzyloxy group is not merely a substituent but a key part of the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity.[11][12][13] For instance, in certain pyrazolo[4,3-c]quinolines, the benzyloxy substituent was identified as a critical determinant for agonist activity at the benzodiazepine receptor.[14]

The diagram below illustrates the key structural features and potential roles of the benzyloxy group when attached to a quinoline core.

Caption: Key features and roles of the benzyloxy-quinoline motif.

Synthetic Strategies for Benzyloxy-Substituted Quinolines

The synthesis of benzyloxy-substituted quinolines is well-established, with the Williamson ether synthesis being the most common approach. This typically involves the reaction of a hydroxyquinoline with a benzyl halide in the presence of a base. Modern advancements focus on improving efficiency and environmental friendliness through methods like one-pot, multi-component reactions.

Experimental Protocol: One-Pot Synthesis of a Benzyloxy-Pyrimido[4,5-b]quinoline Derivative

This protocol is adapted from a methodology for synthesizing novel pyrimido[4,5-b]quinolines, demonstrating an efficient, multi-component approach relevant to modern drug discovery.[15]

Objective: To synthesize 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.

Materials:

-

4-(Benzyloxy)benzaldehyde

-

Dimedone

-

6-Amino-1,3-dimethyluracil

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyst

-

Ethanol (for recrystallization)

-

Reaction vessel suitable for heating to 90 °C

-

Magnetic stirrer and hot plate

Procedure:

-

Reactant Charging: In a clean, dry 50 mL round-bottom flask, combine 4-(benzyloxy)benzaldehyde (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.1 mmol, 10 mol%).

-

Reaction Conditions: Place the flask on a pre-heated hot plate at 90 °C. The reaction is conducted under solvent-free conditions.

-

Monitoring: Stir the mixture magnetically. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 60-90 minutes.

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will form.

-

Purification: Add 10 mL of cold ethanol to the flask and stir to break up the solid. Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the crude product from hot ethanol to yield the pure pyrimido[4,5-b]quinoline derivative as a crystalline solid.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The workflow for this synthesis is visualized below.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 8. nedmdg.org [nedmdg.org]

- 9. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Kinase Inhibitors: A Technical Guide to 7-(Benzyloxy)-4-chloroquinoline as a Synthetic Intermediate

For the discerning researcher and professional in drug development, the strategic selection of synthetic intermediates is paramount to the successful and efficient synthesis of novel therapeutics. Among the pantheon of heterocyclic scaffolds, the quinoline core stands out for its prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of 7-(benzyloxy)-4-chloroquinoline, a pivotal intermediate in the synthesis of a new generation of targeted therapies, particularly tyrosine kinase inhibitors. We will delve into the rationale behind its synthesis, its reactivity, and its application, offering field-proven insights to empower your research and development endeavors.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous antimalarial drugs, such as chloroquine, and more recently, a variety of potent anticancer agents. The strategic placement of substituents on this scaffold is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. This compound is a meticulously designed intermediate that offers several distinct advantages:

-

The Activated 4-Position: The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This inherent reactivity allows for the facile introduction of a wide range of nucleophiles, most notably substituted anilines, which are key components of many kinase inhibitors.

-

The Protective Benzyloxy Group: The hydroxyl group at the 7-position is a critical functionality for interaction with the target protein in many kinase inhibitors. However, its presence during the initial coupling steps can lead to unwanted side reactions. The benzyl group serves as a robust protecting group for this hydroxyl functionality, being stable to the conditions of nucleophilic aromatic substitution and readily removable in a later synthetic step.

-

Versatility for Further Functionalization: While the primary reactivity lies at the 4-position, the quinoline core itself can be further modified. The benzyloxy group, once deprotected, can be a handle for further derivatization. Moreover, the aromatic rings of the quinoline and the benzyl group can potentially undergo other transformations, such as palladium-catalyzed cross-coupling reactions, offering a rich tapestry of synthetic possibilities.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the 7-hydroxyquinoline core, followed by chlorination and subsequent protection of the hydroxyl group. The following protocol is a self-validating system, with each step building logically upon the last.

Synthesis of 7-Hydroxyquinoline

The journey begins with the synthesis of 7-hydroxyquinoline, for which several methods exist. A common and reliable approach is the Skraup synthesis, starting from m-aminophenol.

Experimental Protocol: Synthesis of 7-Hydroxyquinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add m-aminophenol, glycerol, and a catalytic amount of a dehydrating agent such as concentrated sulfuric acid. An oxidizing agent, such as nitrobenzene or arsenic acid, is also required.

-

Reaction Conditions: Heat the mixture cautiously. The reaction is exothermic and requires careful temperature control. Once the initial vigorous reaction subsides, maintain the mixture at reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 7-hydroxyquinoline. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water.

Chlorination of 7-Hydroxyquinoline to Yield 7-Hydroxy-4-chloroquinoline

The next critical step is the introduction of the chlorine atom at the 4-position. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 7-Hydroxy-4-chloroquinoline

-

Reaction Setup: In a fume hood, to a flask equipped with a reflux condenser and a stirrer, add 7-hydroxyquinoline.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask. This reaction can be exothermic and should be done with cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried to yield 7-hydroxy-4-chloroquinoline.[1][2][3]

Benzylation of 7-Hydroxy-4-chloroquinoline

The final step in the synthesis of our target intermediate is the protection of the 7-hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis.[4][5][6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-4-chloroquinoline in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Alkylation: To the resulting suspension, add benzyl bromide or benzyl chloride and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.[8]

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the 4-position. The mechanism of this reaction is a two-step addition-elimination process.[9][10][11]

Mechanism of Nucleophilic Aromatic Substitution:

-

Nucleophilic Attack: A nucleophile, typically a substituted aniline in the context of kinase inhibitor synthesis, attacks the electron-deficient carbon atom at the 4-position of the quinoline ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which provides significant stabilization.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the 4-substituted quinoline product.

The rate of the SNAr reaction is influenced by several factors:

-

The nature of the nucleophile: Stronger nucleophiles will react faster.

-

The solvent: Polar aprotic solvents, such as DMF, DMSO, or NMP, are typically used to solvate the cationic counter-ion of the nucleophile and increase its reactivity.

-

The presence of a base: A non-nucleophilic base is often added to deprotonate the nucleophile (if it is an amine), increasing its nucleophilicity.

Caption: General mechanism of the SNAr reaction of this compound.

Applications in the Synthesis of Tyrosine Kinase Inhibitors

This compound and its quinazoline analogue, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, are key intermediates in the synthesis of several clinically important tyrosine kinase inhibitors (TKIs).[12][13] These drugs are designed to block the signaling pathways that promote the growth and proliferation of cancer cells.

| Drug Candidate/Class | Target Kinase(s) | Synthetic Relevance of the Intermediate |

| Gefitinib Analogues | EGFR | The 4-position is coupled with a substituted aniline. The 7-benzyloxy group is a precursor to the 7-methoxy group. |

| Erlotinib Analogues | EGFR | The 4-position is coupled with 3-ethynylaniline. The benzyloxy group can be a precursor to other ether functionalities. |

| Lapatinib Analogues | EGFR, HER2 | The 4-position is coupled with a substituted aniline. The 7-position can be further functionalized. |

| 4-Aminoquinoline Antimalarials | Heme Polymerase | The 4-chloro group is displaced by various diamine side chains.[14][15][16] |

Advanced Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chloroquinoline scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, which can be employed to further diversify the molecule.[17][18][19][20]

-

Suzuki-Miyaura Coupling: Reaction of the 4-chloroquinoline with a boronic acid or ester can be used to form a new carbon-carbon bond, introducing aryl or vinyl substituents.

-

Sonogashira Coupling: This reaction with a terminal alkyne allows for the introduction of an alkynyl group, a functionality present in some kinase inhibitors.

-

Buchwald-Hartwig Amination: This powerful method provides an alternative to classical SNAr for the formation of carbon-nitrogen bonds, often with a broader substrate scope and milder reaction conditions.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Safety and Handling Considerations

As with all chloroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[21][22][23]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its inherent reactivity, coupled with the protective benzyloxy group, makes it an invaluable intermediate for the construction of complex and biologically active molecules. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and applications is essential for accelerating the discovery of next-generation therapeutics. This guide has provided a comprehensive overview, from detailed experimental protocols to the mechanistic underpinnings of its reactivity, to empower your scientific endeavors.

References

-

Sánchez, C., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

St. Jean, D. J., Jr, et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

- Dave, M. A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

- Ali, N. M., et al. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.

-

da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

- CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. (2022).

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- Vennerstrom, J. L., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(22), 6702-6709.

- Murugesan, D., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(8), 4783-4792.

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

Wang, M., et al. (2016). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Available at: [Link]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2022).

-

YouTube. (2024). Chlorination safety. Retrieved from [Link]

-

Harvard University. (n.d.). Lab Safety Guideline: Chloroform. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275.

-

PrepChem.com. (n.d.). Preparation of m-anisidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

IDEALS - University of Illinois. (n.d.). The synthesis of meta-anisidine. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Aromatic Nucleophilic Substitution [fishersci.se]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. nbinno.com [nbinno.com]

- 13. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. nobelprize.org [nobelprize.org]

- 21. CCOHS: Chlorine [ccohs.ca]

- 22. youtube.com [youtube.com]

- 23. api.grundfos.com [api.grundfos.com]

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 7-(Benzyloxy)-4-chloroquinoline

This document provides a comprehensive technical framework for conducting the preliminary anticancer screening of 7-(Benzyloxy)-4-chloroquinoline. Eschewing a rigid template, this guide is structured to logically flow from foundational principles to practical application, mirroring the process of scientific inquiry in a drug discovery setting. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of novel chemical entities.

Introduction: The Rationale for Screening this compound

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antiproliferative effects through diverse mechanisms of action, such as inhibiting protein kinases, disrupting tubulin assembly, intercalating with DNA, and inducing apoptosis.[3][4][5]

The specific compound of interest, this compound, possesses structural motifs that suggest a strong potential for bioactivity. The 7-chloroquinoline core, in particular, is a well-established pharmacophore found in various antitumor and antimalarial agents.[6][7][8] The presence of the 4-chloro substituent provides a reactive site for potential nucleophilic substitution, while the benzyloxy group at the 7-position can influence the molecule's lipophilicity and interactions with biological targets.[9][10]

Given this chemical precedent, a systematic preliminary screening is the critical first step to empirically determine the cytotoxic potential of this compound. The primary objectives of this initial evaluation are:

-

To determine the compound's concentration-dependent effect on the viability of various cancer cell lines.

-

To calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of cytotoxic potency.

-

To assess for any differential activity across a panel of cell lines, providing early indications of potential selectivity.

This guide outlines a robust, validated methodology for achieving these objectives using standard cell-based assays.

Experimental Design: A Strategy for Meaningful Data

The integrity of a preliminary screen hinges on a well-conceived experimental design. Our approach is grounded in establishing a clear, reproducible relationship between compound concentration and cellular response across a biologically relevant spectrum.

The Principle of a Multi-Line Screen

Relying on a single cancer cell line can be misleading. A compound may show high potency against one specific cell type due to unique genetic vulnerabilities that are not broadly applicable. Therefore, we employ a small, diverse panel of human cancer cell lines to provide a more comprehensive initial assessment. For this guide, we propose a representative panel:

-

MCF-7: A hormone-responsive breast adenocarcinoma cell line.

-